4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H15ClN2O5S and its molecular weight is 346.78. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
- Research on Hypoxia-selective Cytotoxins: Studies on compounds similar to "4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide" focus on their reductive chemistry and selective toxicity towards hypoxic cells, which is crucial for developing novel cancer therapies. The selective toxicity appears due to the enzymatic reduction of nitro groups under hypoxic conditions, which is inhibited by oxygen, making these compounds potential candidates for targeting hypoxic tumor cells (Palmer et al., 1995).
Crystal Engineering
- Hydrogen Bonds and Halogen Bonds in Crystal Engineering: Research involving structural analogs emphasizes the role of hydrogen and halogen bonds in crystal engineering. These interactions are key for designing novel crystal structures, which is valuable for the pharmaceutical industry in optimizing drug solubility and stability (Saha et al., 2005).
Antibacterial Activity
- Nickel and Copper Complexes: The synthesis and characterization of metal complexes with similar nitrobenzamide derivatives have shown enhanced antibacterial activities. This approach can be applied to designing new antibacterial agents (Saeed et al., 2010).
Molecular Electronics
- Negative Differential Resistance in Molecular Electronics: Studies on molecules containing nitroamine redox centers show negative differential resistance and significant on-off peak-to-valley ratios in electronic devices. This application is pivotal for the development of molecular electronics and computing (Chen et al., 1999).
Mechanism of Action
The mechanism of action for “4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” is not specified in the search results. It’s possible that the mechanism of action could vary depending on the specific application or field of study.
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5S/c1-2-15(10-5-6-22(20,21)8-10)13(17)9-3-4-11(14)12(7-9)16(18)19/h3-4,7,10H,2,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNAGWVTXLRWLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.